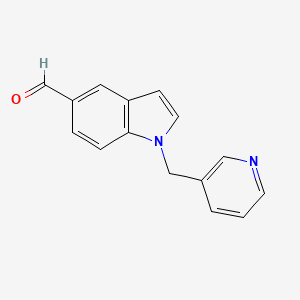

1-(pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde (hereafter referred to as “Indole-5-carbaldehyde”) is an organic compound that is widely used in the synthesis of various compounds. It is a five-membered heterocyclic compound that is composed of an indole ring with a methyl group attached to the nitrogen atom. Indole-5-carbaldehyde has been widely studied due to its unique properties, its wide range of applications, and its potential as a pharmaceutical drug.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1-(pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde and its derivatives have been utilized in the synthesis of various catalytic agents. For instance, palladacycles, which are complexes formed from this compound, have been found efficient as catalysts for Suzuki–Miyaura coupling and allylation of aldehydes (Singh, Saleem, Pal, & Singh, 2017).

Synthesis of Indole Derivatives

This compound is also instrumental in the Knoevenagel condensation process. This reaction leads to the synthesis of various substituted indole derivatives, which are key in producing pharmaceutical and biologically active compounds (Dyachenko, Matusov, Dyachenko, & Nenajdenko, 2018).

Synthesis of Pyrimido[1,2-a]indoles

Reactions involving variants of this compound can lead to the formation of pyrimido[1,2-a]indoles. These reactions with aromatic amines result in hydrochlorides of pyrimido[1,2-a]indole derivatives, which have potential applications in pharmaceuticals (Suzdalev, Den’kina, & Tkachev, 2013).

Development of Antimicrobial Agents

Some derivatives of this compound have shown promising results in the development of antimicrobial agents. These compounds have been synthesized and tested for their effectiveness against various bacterial and fungal strains (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Formation of Schiff Bases

This compound can react with chitosan to form Schiff bases of chitosan. These newly synthesized compounds have been characterized for their biological activity and hold potential in various applications including in the medical field (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Wirkmechanismus

Target of Action

Similar compounds such as n-(pyridin-3-ylmethyl)aniline have been found to interact with targets like inorganic pyrophosphatase and leukotriene a-4 hydrolase . These targets play crucial roles in various biological processes, including energy metabolism and inflammatory responses.

Mode of Action

Related compounds have shown interactions with their targets leading to changes in cellular processes . For instance, pyrazole-bearing compounds, which share a similar structure, have demonstrated potent antileishmanial and antimalarial activities .

Biochemical Pathways

Compounds with similar structures, such as pyridones, are known to be involved in the metabolism of nicotinamide, a form of vitamin b3 . They are oxidation products of nicotinamide and its methylated and ribosylated forms .

Pharmacokinetics

Similar compounds have shown moderate to high clearance, suggesting that they are extensively metabolized in the liver, primarily via cytochrome p450 enzymes such as cyp2c8 and cyp3a4 .

Result of Action

For instance, pyrazole-bearing compounds have demonstrated potent antileishmanial and antimalarial activities .

Action Environment

The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, suggesting that the compound may be relatively stable under various environmental conditions .

Eigenschaften

IUPAC Name |

1-(pyridin-3-ylmethyl)indole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-11-12-3-4-15-14(8-12)5-7-17(15)10-13-2-1-6-16-9-13/h1-9,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTYLTXCELCDPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C=CC3=C2C=CC(=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2357770.png)

![2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione](/img/structure/B2357778.png)

![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2357784.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2357785.png)

![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B2357792.png)